N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide

Lipophilicity Drug-likeness Physicochemical profiling

CAS 303090-90-6 is a rare acylhydrazone building block featuring a 4-fluorobenzyl ether terminus, meta-nitro substitution, and XLogP3 of 4.3. This intermediate lipophilicity and stereoelectronic profile make it an ideal probe for lead optimization, halogen-bond anchoring in docking studies, and multiplexed 19F NMR fragment screening. Supplied at ≥98% purity to minimize assay artifacts; available for gram-scale procurement upon quotation.

Molecular Formula C22H19FN4O4
Molecular Weight 422.4g/mol
CAS No. 303090-90-6
Cat. No. B371368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide
CAS303090-90-6
Molecular FormulaC22H19FN4O4
Molecular Weight422.4g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C22H19FN4O4/c23-18-8-4-17(5-9-18)15-31-21-10-6-16(7-11-21)13-25-26-22(28)14-24-19-2-1-3-20(12-19)27(29)30/h1-13,24H,14-15H2,(H,26,28)/b25-13+
InChIKeyAOIYMHODZZYKNG-DHRITJCHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide (CAS 303090-90-6): Structural Identity & Class Context for Informed Sourcing


N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide (CAS 303090-90-6) is a synthetic, low-molecular-weight (422.4 g/mol) acylhydrazone Schiff base distinguished by its three-domain architecture: a 4-fluorobenzyl ether terminus, a central benzylidene hydrazone bridge, and a 3-nitroanilino acetohydrazide moiety [1]. Classified by Sigma-Aldrich as an AldrichCPR 'rare and unique chemical' supplied without analytical characterization, the compound is positioned as an early-discovery building block rather than a validated probe . Its computed XLogP3 of 4.3, eight rotatable bonds, and seven hydrogen-bond acceptors define a physicochemical profile that is intermediate among closest structural analogs, offering a distinct vector for medicinal chemistry and chemical biology applications where nuanced control of lipophilicity and conformational flexibility is required [1].

Why N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide Cannot Be Replaced by Off-the-Shelf Acylhydrazone Analogs


Acylhydrazone Schiff bases sharing the 3-nitroanilino scaffold can exhibit >1.5 log-unit differences in computed lipophilicity and ≈30% variation in hydrogen-bond acceptor count depending solely on the benzylidene substituent [1][2]. The 4-fluorobenzyl ether appendage in this compound extends the molecular length and adds a stereoelectronically distinct halogen that influences π-stacking and halogen-bonding interactions, while the meta-nitro arrangement provides a different electronic perturbation compared to para-nitro isomers [1][3]. Consequently, generic substitution with a simpler benzylidene or a dichloro-analog would alter recognition by biological targets, cellular permeability, and aqueous solubility in ways that cannot be predicted without experimental validation.

Quantitative Differentiation of N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide (303090-90-6) Against Closest Structural Analogs


Computed Lipophilicity (XLogP3) Places the Compound in an Underserved Intermediate logP Window Between Simpler and Bulkier Analogs

The target compound (XLogP3 = 4.3) occupies a lipophilicity window ≈1.5 log units higher than N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide (XLogP3 = 2.8) [1] and ≈1.1 log units lower than the 2,4-dichlorobenzyl ether analog (XLogP3 = 5.4) [2], a range often associated with balanced passive permeability and aqueous solubility for oral bioavailability in drug discovery [3]. This intermediate lipophilicity cannot be achieved with either the minimal benzylidene or the bulkier dichloro-analog, making the target compound a strategic choice for lead optimization campaigns requiring fine-tuning of logP without introducing additional heteroatoms.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Acceptor Count Distinguishes the Target from Simpler Fluoro‑Nitro Analogs

With 7 hydrogen-bond acceptor sites, the target compound offers one additional acceptor relative to N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide (6 acceptors) and two more than (E)-N'-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide (5 acceptors) [1][2]. The extra acceptor arises from the ether oxygen in the 4-fluorobenzyloxy bridge, which is absent in direct benzylidene-linked analogs. This difference is significant because each additional H‑bond acceptor can alter the free energy of protein‑ligand binding by approximately 0.5–1.5 kcal/mol depending on the environment [3].

Hydrogen bonding Molecular recognition Structure-activity relationships

Regulated GHS Hazard Profile Provides Pre‑Competitive Toxicity Alerting Absent from Less‑Characterized Analogs

The target compound is reported under ECHA C&L notifications (EC: 652-887-4) with five harmonized hazard classifications: Acute Toxicity Oral Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), STOT Single Exposure Category 3 (H335), and Aquatic Acute Category 1 (H400) across 39 company reports [1]. In contrast, the closest structural analog N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide (CAS 301194-59-2) lacks publicly available ECHA C&L notification data as of 2026, forcing risk assessors to rely on read‑across or in silico predictions [2]. Similarly, the dichloro-analog (CAS 301194-60-5) has no publicly aggregated GHS classification [3].

Safety GHS classification Environmental hazard

Meta‑Nitro Substitution Provides Orthogonal Electronic Tuning Relative to Para‑Nitro Regioisomers

The target compound bears the nitro group at the meta position of the anilino ring (3‑nitroanilino), whereas (E)-N'-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide (CAS 328556-44-1) places the nitro at the para position [1]. Meta‑nitro substituents exert a primarily inductive electron‑withdrawing effect, while para‑nitro groups engage in both inductive and resonance withdrawal, resulting in different reduction potentials and metabolic activation pathways [2]. In nitro‑reductase‑based hypoxia‑activated prodrug strategies, meta‑nitro groups display altered enzymatic reduction rates compared to para‑nitro isomers, directly impacting therapeutic window design [3].

Regiochemistry Electronic effects Nitro reduction

Declared Purity Specifications (≥98%) Exceed Typical Catalog Purity of 95% for Closest Structural Analogs

Vendor specifications for the target compound indicate a purity of NLT 98% (AROMSYN) , whereas the dichloro-analog N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide (CAS 301194-60-5) is typically offered at 95% purity (AKSci, BenchChem) , and 2-((3-nitrophenyl)amino)acetohydrazide (CAS 36107-14-9) at 95% (Bidepharm) . A 3‑percentage‑point purity difference corresponds to a 2.6‑fold lower maximum impurity burden (≤2% vs. ≤5%), reducing confounding effects in dose‑response assays and simplifying downstream purification for demanding applications such as biophysical screening (SPR, ITC) or crystallization trials.

Purity Quality assurance Reproducibility

Rotatable Bond Count (8) Confers Greater Conformational Flexibility Than Compact Fluoro‑Nitro Analogs

The target compound has 8 rotatable bonds, compared with 5 for N'-[(4-fluorophenyl)methylene]-2-(3-nitroanilino)acetohydrazide and 4 for (E)-N'-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide [1][2]. This increased flexibility arises from the 4‑fluorobenzyloxybenzylidene arm, introducing three additional torsional degrees of freedom. In fragment‑based drug discovery, higher rotatable bond counts are associated with greater conformational sampling and the potential for induced‑fit binding, albeit at a potential entropic cost estimated at 0.7–1.0 kcal/mol per frozen rotor upon binding [3].

Conformational entropy Molecular flexibility Scaffold diversity

Application Scenarios Anchored on the Differentiated Properties of N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide (303090-90-6)


Medicinal Chemistry Lead Optimization Requiring Intermediate logP Modulation

In lead series where the core 3‑nitroanilino‑acetohydrazide pharmacophore has been validated but XLogP3 values below 3.0 or above 5.0 result in poor permeability or excessive metabolic clearance, the target compound (XLogP3 = 4.3) serves as a direct probe of the intermediate lipophilicity window. Docking and MD simulation studies can utilize the 4‑fluorobenzyl ether as a halogen‑bonding anchor while maintaining drug‑like computed properties [1][2]. Procurement of the target compound at ≥98% purity minimizes confounding assay artifacts during SAR expansion .

Fragment‑Based Screening Libraries Targeting Protein Binding Sites with Extended, Polar Clefts

The extended molecular architecture (8 rotatable bonds, 7 H‑bond acceptors) of the target compound is suited for fragment‑growing campaigns against targets possessing elongated, polar binding grooves, such as kinases with extended hinge regions or bromodomains. The ether‑linked fluorobenzyl group provides a rigid, halogen‑decorated terminus for crystallographic phasing by anomalous scattering [1]. The meta‑nitro group offers a spectrophotometric handle (λmax ~330–350 nm) for monitoring binding by UV‑based biophysical methods [2].

Hypoxia‑Activated Prodrug Design Exploiting Meta‑Nitro Reductive Activation

For oncology programs targeting hypoxic tumor microenvironments via nitro‑reductase‑mediated activation, the meta‑nitro regioisomerism of the target compound provides distinct reduction kinetics compared to widely studied para‑nitro analogs [1]. The established GHS safety profile (including Aquatic Acute Category 1) [2] supports environmental risk assessment during preclinical development, while the intermediate logP facilitates penetration into hypoxic cellular layers without excessive sequestration in lipid compartments .

Chemical Biology Probe Development Leveraging the Fluorobenzyl Moiety for ¹⁹F NMR Reporting

The single fluorine atom in the 4‑fluorobenzyl group enables ¹⁹F NMR‑based detection of ligand‑protein interactions without isotopic labeling, exploiting the high gyromagnetic ratio and 100% natural abundance of ¹⁹F. When used as a competitor probe in fragment‑based screening, the target compound's distinct ¹⁹F chemical shift and its intermediate XLogP3 of 4.3 allow clear discrimination from more lipophilic (XLogP3 = 5.4) or less lipophilic (XLogP3 = 2.8) fluorinated analogs in multiplexed NMR experiments [1][2].

Quote Request

Request a Quote for N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.